molecular formula C21H30N2O4 B3323433 7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate CAS No. 1638761-41-7

7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate

Cat. No. B3323433
CAS RN: 1638761-41-7
M. Wt: 374.5 g/mol
InChI Key: QOESRCAGXQLJJM-UHFFFAOYSA-N
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Description

The compound “7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate” is a chemical compound with a complex structure . It is also known as "tert-Butyl 7-benzyl-1,7-diazaspiro [4.5]decane-1-carboxylate oxalate" . The compound has a molecular weight of 420.51 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H30N2O2.C2H2O4/c1-19(2,3)24-18(23)22-14-8-12-20(22)11-7-13-21(16-20)15-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-6,9-10H,7-8,11-16H2,1-3H3; (H,3,4) (H,5,6) . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 420.51 . For more detailed physical and chemical properties, it is recommended to refer to specialized chemistry databases or literature .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust or fumes .

properties

IUPAC Name

9-O-benzyl 1-O-tert-butyl 1,9-diazaspiro[4.5]decane-1,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-8-12-21(23)11-7-13-22(16-21)18(24)26-15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOESRCAGXQLJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119089
Record name 1,7-Diazaspiro[4.5]decane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) 7-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638761-41-7
Record name 1,7-Diazaspiro[4.5]decane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) 7-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diazaspiro[4.5]decane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) 7-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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